2,6-Difluoro-3-nitrobenzoyl chloride

Benzothiazinone synthesis Intramolecular cyclization Amino-defluorination

2,6-Difluoro-3-nitrobenzoyl chloride is a polyhalogenated nitro-aromatic acid chloride that serves as a key building block in medicinal and synthetic chemistry. The molecule combines two electron-withdrawing fluorine atoms at the 2- and 6-positions with a strongly electron-withdrawing nitro group at the 3-position, resulting in an activated acyl chloride with a unique regiochemical profile.

Molecular Formula C7H2ClF2NO3
Molecular Weight 221.54 g/mol
CAS No. 260552-98-5
Cat. No. B1333688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-nitrobenzoyl chloride
CAS260552-98-5
Molecular FormulaC7H2ClF2NO3
Molecular Weight221.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F
InChIInChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H
InChIKeyURMNSJGLMUMDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-nitrobenzoyl chloride (CAS 260552-98-5) – Procurement-Relevant Structural and Reactivity Baseline


2,6-Difluoro-3-nitrobenzoyl chloride is a polyhalogenated nitro-aromatic acid chloride that serves as a key building block in medicinal and synthetic chemistry. The molecule combines two electron-withdrawing fluorine atoms at the 2- and 6-positions with a strongly electron-withdrawing nitro group at the 3-position, resulting in an activated acyl chloride with a unique regiochemical profile . The compound has been employed in the construction of 8-nitro-1,3-benzothiazin-4-ones, a class of antitubercular agents, and is under investigation as a precursor for GCN2 kinase inhibitors .

Why 2,6-Difluoro-3-nitrobenzoyl chloride Cannot Be Replaced by Other Nitro- or Fluoro-Benzoyl Chlorides


The concurrent presence of two ortho-fluorine atoms and a meta-nitro group creates a local electronic environment that cannot be replicated by isomers or mono-substituted analogs. The nitro group strongly activates the ring toward nucleophilic aromatic substitution, while the ortho-fluorines direct incoming nucleophiles to the para position (C-5), enabling regioselective amino-defluorination . In contrast, 2,6-difluorobenzoyl chloride lacks the nitro-activation and requires harsher conditions for cyclization, while 3-nitrobenzoyl chloride cannot direct substitution to the same position. This dual activation/direction system is essential for constructing specific heterocyclic scaffolds; using a generic replacement leads to lower yields, different regiochemical outcomes, or complete failure of the key transformation .

Quantitative Differentiation: 2,6-Difluoro-3-nitrobenzoyl chloride vs. Closest Analogs


Room-Temperature Cyclization vs. Thermal Conditions for Non-Nitrated Analogs

In the synthesis of 8-nitro-1,3-benzothiazin-4-ones, 2,6-difluoro-3-nitrobenzoyl isothiocyanate (derived from the title compound) undergoes intramolecular cyclization and subsequent amino-defluorination at room temperature, whereas the corresponding 2,6-difluoro and 2,3,4,5-tetrafluoro intermediates require elevated temperatures to achieve comparable conversion . The nitro group at the 3-position facilitates the defluorination at C-5, allowing all steps up to the final 2,5-bis(alkylamino) derivative to proceed without external heating .

Benzothiazinone synthesis Intramolecular cyclization Amino-defluorination

Regioselective C-5 Amino-Defluorination Enabled by the 3-Nitro Group

When 2,6-difluoro-3-nitrobenzoyl isothiocyanate is treated with secondary amines, the nitro group directs nucleophilic attack exclusively to the C-5 fluorine, yielding a single regioisomer. In the absence of the 3-nitro group (i.e., using 2,6-difluorobenzoyl intermediates), mixtures of C-5 and C-3 substitution products can form, requiring chromatographic separation and reducing isolated yield . The target compound thus provides regiochemical control that eliminates isomeric byproducts.

Regioselectivity Nucleophilic aromatic substitution Fluorine displacement

Enhanced Electrophilicity of the Carbonyl Carbon Due to Ortho-Fluoro and Meta-Nitro Substituents

The combined electron-withdrawing effect of two ortho-fluorines (σₚ ≈ 0.06 each, but with significant field effect) and the meta-nitro group (σₘ = 0.71) substantially increases the positive charge on the carbonyl carbon relative to unsubstituted benzoyl chloride (Σσ ≈ 0). The summed Hammett substituent constant for the target compound (Σσ ≥ 0.83) is significantly higher than that of 3-nitrobenzoyl chloride alone (σₘ = 0.71) or 2,6-difluorobenzoyl chloride (Σσ ≈ 0.12 for two ortho-F), predicting faster acylation rates with amines and alcohols [1]. This is consistent with the empirical observation that the compound reacts smoothly at ambient temperature while less activated analogs require heating or catalysts.

Electrophilic reactivity Hammett constants Acylation kinetics

High-Value Application Scenarios for 2,6-Difluoro-3-nitrobenzoyl chloride (CAS 260552-98-5)


Synthesis of 5-Fluoro-8-nitro-1,3-benzothiazin-4-ones as Antitubercular Agents

The compound is used to generate 2,6-difluoro-3-nitrobenzoyl isothiocyanate, which cyclizes at room temperature to deliver 5-fluoro-8-nitro-1,3-benzothiazin-4-ones in 84% yield . The regiospecific C-5 amino-defluorination eliminates isomer purification and enables rapid SAR exploration. The resulting benzothiazinones have demonstrated MIC values as low as 4 µg mL⁻¹ against Mycobacterium tuberculosis .

Preparation of GCN2 Kinase Inhibitor Precursors

2,6-Difluoro-3-nitrobenzoyl chloride has been identified as a useful intermediate for the synthesis of compounds that inhibit General Control Nonderepressible 2 (GCN2) kinase, a target in oncology and metabolic disease . The activated acyl chloride enables efficient amide bond formation with heterocyclic amines under mild conditions, preserving the integrity of sensitive functional groups.

Derivatization Agent for UV/Vis Detection in Analytical Chemistry

Owing to its high reactivity and chromophoric nitroaryl group, the compound can be employed as a derivatization reagent for alcohols, phenols, and amines prior to HPLC-UV or LC-MS analysis. The electron-deficient aromatic system imparts strong UV absorption, lowering detection limits without the need for expensive mass spectrometric detection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Difluoro-3-nitrobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.